

Hydroxycitronellal Dimethyl Acetal: A Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxycitronellal dimethyl acetal*

Cat. No.: *B087012*

[Get Quote](#)

An In-depth Guide to the Synthesis, Properties, and Applications of a Versatile Fragrance Compound

Hydroxycitronellal dimethyl acetal is a synthetic fragrance ingredient valued for its delicate, floral, and stable aroma, reminiscent of lily-of-the-valley. Beyond its primary application in the fragrance and cosmetics industries, this compound serves as a subject of research for its potential as an insect repellent and as a building block in organic synthesis. This technical guide provides a comprehensive overview of **Hydroxycitronellal dimethyl acetal**, focusing on its chemical and physical properties, detailed synthesis protocols, and key experimental applications.

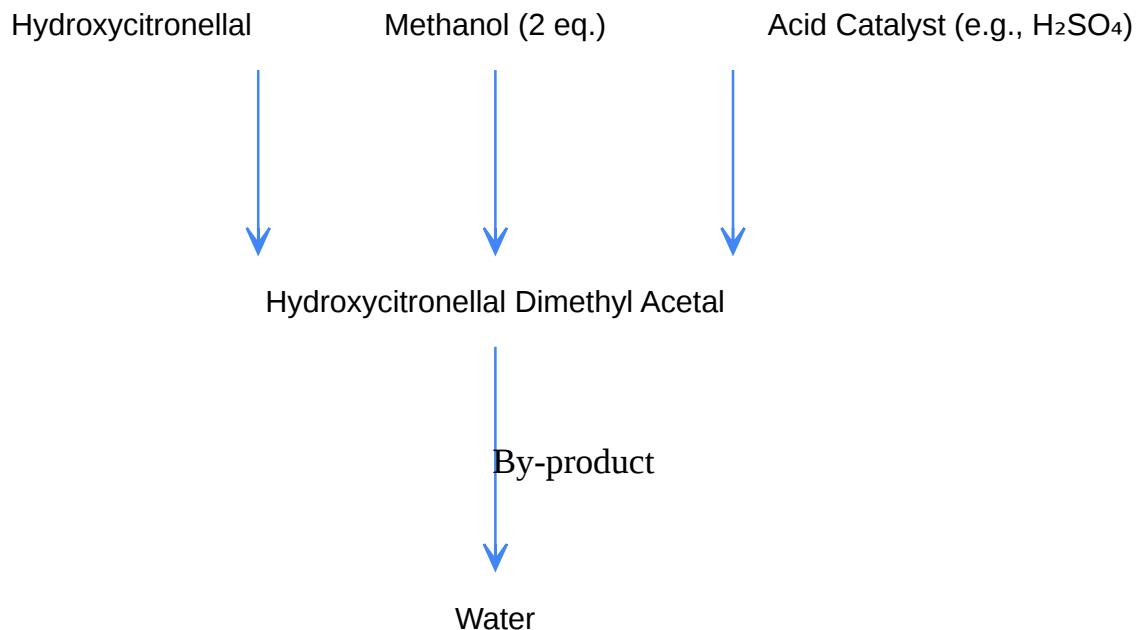
Chemical and Physical Properties

Hydroxycitronellal dimethyl acetal, also known by its IUPAC name 8,8-dimethoxy-2,6-dimethyloctan-2-ol, is a colorless to pale yellow liquid.^[1] Its stability, particularly in alkaline media, makes it a preferred alternative to its parent aldehyde, hydroxycitronellal.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₆ O ₃	[1]
Molecular Weight	218.33 g/mol	[1]
CAS Number	141-92-4	[1]
Appearance	Clear, colorless to pale yellow liquid	[1]
Boiling Point	252 °C at 760 mmHg	[2]
Density	0.925 - 0.930 g/cm ³	[2]
Refractive Index (n _{20/D})	1.440 - 1.444	[1]
Solubility	Insoluble in water and glycerol; soluble in oils and slightly soluble in alcohol.	[2]
Purity	98 - 100% (by GC)	[1]

Spectroscopic Data

The structural elucidation of **Hydroxycitronellal dimethyl acetal** is supported by various spectroscopic techniques.


Spectroscopic Data	Key Features
¹ H NMR	A peak at approximately 3.58 ppm is attributed to the hydroxyl group, a signal at around 4.19 ppm corresponds to the methine group, and a peak at about 3.50 ppm indicates the methyl groups.[3]
Mass Spectrometry	The mass spectrum shows characteristic fragmentation patterns that can be used for identification.
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Protocols

Synthesis of Hydroxycitronellal Dimethyl Acetal

The most common method for the synthesis of **Hydroxycitronellal dimethyl acetal** is the direct acetalization of hydroxycitronellal with methanol in the presence of an acid catalyst.[1] This reaction proceeds through the formation of a hemiacetal intermediate, followed by the elimination of water to form the stable acetal.

Reaction Scheme:

[Click to download full resolution via product page](#)

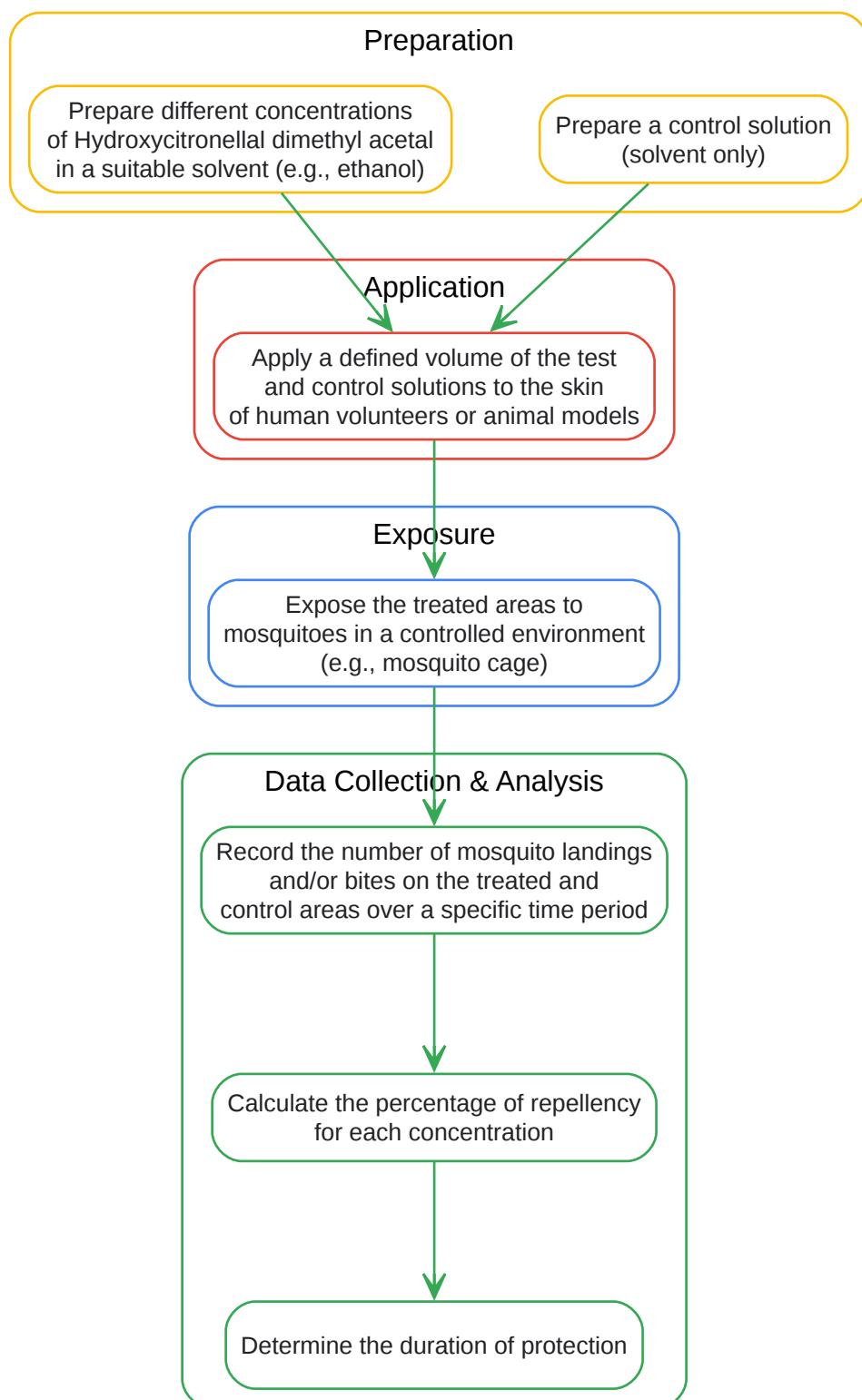
Caption: General reaction scheme for the synthesis of **Hydroxycitronellal dimethyl acetal**.

Detailed Methodology:

- Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxycitronellal in a suitable solvent such as cyclohexane. The use of a solvent that forms an azeotrope with water, like cyclohexane, is advantageous for driving the reaction to completion by removing the water by-product.
- Addition of Reagents: Add an excess of methanol (at least 2 molar equivalents) to the solution.
- Catalyst Addition: Introduce a catalytic amount of an acid catalyst. Common catalysts include p-toluenesulfonic acid or sulfamic acid.^{[1][3]} More environmentally friendly and reusable catalysts like β -cyclodextrin have also been reported to be effective.^[3]
- Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up and Purification:** Upon completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Wash the organic layer with water and brine. Dry the organic phase over an anhydrous salt like sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **Hydroxycitronellal dimethyl acetal**.

Applications and Biological Activity


Fragrance and Cosmetics

The primary application of **Hydroxycitronellal dimethyl acetal** is as a fragrance ingredient in a wide array of consumer products, including perfumes, lotions, creams, and air fresheners.^[4] Its stability and pleasant floral scent make it a versatile component in fragrance formulations.^[4]

Insect Repellent

Research has explored the potential of **Hydroxycitronellal dimethyl acetal** as an insect repellent. Its precursor, hydroxycitronellal, is known to possess mosquito-repellent properties. The acetal derivative is investigated to potentially offer a longer duration of protection due to its lower volatility.

Experimental Workflow for Repellent Efficacy Testing:

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating the mosquito repellent efficacy of **Hydroxycitronellal dimethyl acetal**.

Use in Organic Synthesis

Hydroxycitronellal dimethyl acetal can serve as a building block in the synthesis of other chemical compounds.^[4] The acetal group acts as a protecting group for the aldehyde functionality, allowing for chemical transformations on other parts of the molecule without affecting the aldehyde. The aldehyde can be deprotected under acidic conditions when needed.

Safety and Toxicology

Toxicological assessments have indicated that **Hydroxycitronellal dimethyl acetal** has low toxicity in repeated dose and reproductive toxicity studies.^[1] Studies suggest that it is not genotoxic, meaning it does not cause damage to genetic material.^[1] However, it has been identified as a potential skin sensitizer, and its use in cosmetic products is therefore regulated. ^[1] Environmental assessments have found that it is not Persistent, Bioaccumulative, and Toxic (PBT).

Conclusion

Hydroxycitronellal dimethyl acetal is a commercially significant fragrance ingredient with a well-characterized chemical profile. Its synthesis via acid-catalyzed acetalization of hydroxycitronellal is a standard industrial process. While its primary role is in the fragrance industry, its potential as an insect repellent and a synthetic intermediate continues to be of interest to researchers. A thorough understanding of its properties, synthesis, and safety is crucial for its effective and safe application in various fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Hydroxycitronellal dimethyl acetal | 141-92-4 [smolecule.com]
- 2. Hydroxycitronellal dimethyl acetal | C12H26O3 | CID 8863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Hydroxycitronellal Dimethyl Acetal: A Technical Review for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087012#hydroxycitronellal-dimethyl-acetal-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com